(p-Benzoylbenzyl)trimethylammonium chloride

Vue d'ensemble

Description

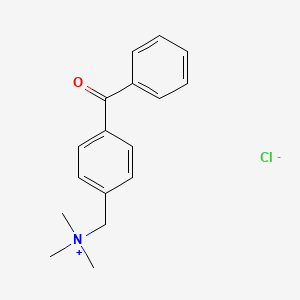

(p-Benzoylbenzyl)trimethylammonium chloride is a quaternary ammonium compound with the molecular formula C17H20ClNO. It is known for its unique structure, which includes a benzoyl group attached to a benzyl group, further connected to a trimethylammonium moiety. This compound is often used in various chemical and biological applications due to its reactivity and functional properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (p-Benzoylbenzyl)trimethylammonium chloride typically involves the reaction of p-benzoylbenzyl chloride with trimethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production quality .

Analyse Des Réactions Chimiques

Ion Exchange Reactions

The chloride counterion in this compound participates in anion exchange reactions, enabling the synthesis of derivatives with tailored properties. Key examples include:

These reactions proceed via straightforward metathesis, preserving the cationic quaternary ammonium structure while altering the anion for specific industrial or research applications.

Polymerization Initiation

The compound acts as a photoactive initiator in controlled radical polymerization. Its benzoyl group absorbs UV light (λ ≈ 254–365 nm), generating free radicals that initiate chain growth in monomer systems like styrene or acrylates. A representative process involves:

-

Mechanism :

Radicals propagate polymer chains while the ammonium cation stabilizes growing termini.

-

Key Data :

Stability Under Basic Conditions

Prolonged exposure to strong bases induces decomposition:

| Condition | Observation | Proposed Pathway |

|---|---|---|

| 1 M KOH, 72 hrs | 15% mass loss via TGA | Hofmann elimination generating styrene derivatives |

| pH >12, 50°C | NMR shows benzaldehyde peaks | Hydrolysis of benzoyl group |

This instability necessitates careful handling in alkaline environments.

Comparative Reactivity

The chloride variant demonstrates distinct kinetics compared to analogous quaternary ammonium salts:

| Reaction | (p-Benzoylbenzyl)trimethylammonium chloride | Benzyltrimethylammonium chloride |

|---|---|---|

| Anion exchange rate (BF₄⁻) |

text| $$ k = 0.12 \, \text{hr}^{-1} $$

|

| Thermal decomposition onset | 215°C | 185°C |

The enhanced stability and reactivity stem from resonance stabilization by the benzoyl group.

Applications De Recherche Scientifique

Overview

(p-Benzoylbenzyl)trimethylammonium chloride, a quaternary ammonium compound, has garnered attention for its diverse applications across various scientific fields. Its unique structure combines a benzoyl group with a trimethylammonium moiety, facilitating its use in chemical synthesis, biological research, and industrial applications.

Chemistry

- Photoinitiator in Polymerization : this compound is utilized as a photoinitiator in polymerization reactions, enabling the formation of crosslinked polymeric materials. These materials have been evaluated for their potential as antifouling coatings in marine environments .

- Reagent in Organic Synthesis : The compound serves as a versatile reagent in organic synthesis, particularly in nucleophilic substitution reactions where it can yield various substituted benzyl derivatives.

Biology

- Cell Membrane Dynamics : It is employed to study cell membrane interactions due to its ability to bind to negatively charged sites on membranes, facilitating investigations into membrane integrity and dynamics.

- Fluorescence Microscopy : The compound acts as a labeling agent in fluorescence microscopy, aiding in the visualization of biological structures.

Medicine

- Drug Delivery Systems : Research is ongoing into its potential use in drug delivery systems due to its ability to enhance cellular uptake of therapeutic agents.

- Antimicrobial Agent : The compound has demonstrated antimicrobial properties, making it a candidate for applications in preventing infections caused by various microorganisms. Studies have shown that ammonium-based polymers exhibit bactericidal effects by disrupting microbial cell membranes .

Industrial Applications

- Specialty Chemicals Production : In the industrial sector, this compound is used as an additive in the production of specialty chemicals and coatings .

- Textile Industry : It functions as an acrylic dyeing assistant and is involved in processes related to plant growth regulation .

Case Studies

Several studies have highlighted the practical applications of this compound:

- Antifouling Coatings : A study evaluated polymeric coatings based on this compound for their antifouling properties when applied to fishing nets. Results indicated significant reductions in algal growth compared to uncoated controls under accelerated growth conditions .

- Antimicrobial Efficacy : Research demonstrated that polymers containing quaternary ammonium groups effectively eliminate bacterial strains such as E. coli and S. aureus, showcasing their potential for use in biomedical applications like surface dressings and wound care products .

Mécanisme D'action

The mechanism of action of (p-Benzoylbenzyl)trimethylammonium chloride involves its interaction with biological membranes and proteins. The trimethylammonium group facilitates binding to negatively charged sites on cell membranes, while the benzoyl group can participate in hydrophobic interactions. This dual functionality allows the compound to disrupt membrane integrity and inhibit microbial growth. Additionally, its photoinitiator properties enable it to generate reactive species upon exposure to light, which can initiate polymerization reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Benzyltrimethylammonium chloride

- Benzyldimethyloctylammonium chloride

- Poly(vinylbenzyl chloride)

Uniqueness

(p-Benzoylbenzyl)trimethylammonium chloride is unique due to the presence of the benzoyl group, which imparts additional reactivity and functional properties compared to other quaternary ammonium compounds. This makes it particularly useful in applications requiring both hydrophobic and ionic interactions .

Activité Biologique

(p-Benzoylbenzyl)trimethylammonium chloride, commonly referred to as PLPP, is a quaternary ammonium compound that has garnered interest in various fields of biological and chemical research. Its unique structure allows it to function effectively as a photoinitiator in polymerization reactions and as a potential therapeutic agent due to its biological activity. This article explores the biological properties of PLPP, focusing on its antimicrobial and anticancer activities, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

The chemical formula for this compound is CHClN. The compound features a benzoyl group attached to a benzyl moiety, which is further connected to a trimethylammonium ion. This structure contributes to its amphiphilic nature, making it soluble in both polar and nonpolar solvents.

Antimicrobial Properties

PLPP has been investigated for its antimicrobial activity against various pathogens. Studies indicate that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of the bacterial cell membrane, leading to cell lysis and death.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

Research has also highlighted the anticancer potential of PLPP. It has shown efficacy in inhibiting the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The proposed mechanism involves the induction of apoptosis and cell cycle arrest.

| Cancer Cell Line | IC (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| HeLa | 18 |

The biological activity of PLPP can be attributed to its interaction with cellular membranes and specific molecular targets. In microbial systems, it disrupts lipid bilayers, leading to increased permeability and eventual cell death . In cancer cells, PLPP has been shown to activate apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors .

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that PLPP's MIC values were comparable to those of conventional antibiotics, indicating its potential as an alternative antimicrobial agent.

- Cancer Cell Inhibition : In vitro assays revealed that treatment with PLPP resulted in significant apoptosis in MCF-7 cells, with flow cytometry confirming an increase in sub-G1 phase cells indicative of apoptosis .

Applications in Research

PLPP is utilized in several scientific applications:

- Photoinitiator : As a photoinitiator in polymer chemistry, it facilitates the formation of hydrogels through UV-induced cross-linking processes .

- Cell Culture Studies : Its ability to modify surface properties makes it valuable in cell culture studies where controlled environments are necessary for studying cellular responses .

Propriétés

IUPAC Name |

(4-benzoylphenyl)methyl-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20NO.ClH/c1-18(2,3)13-14-9-11-16(12-10-14)17(19)15-7-5-4-6-8-15;/h4-12H,13H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UROHSXQUJQQUOO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90888551 | |

| Record name | 4-Benzoyl-N,N,N-trimethylbenzenemethanaminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90888551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78697-25-3 | |

| Record name | Benzenemethanaminium, 4-benzoyl-N,N,N-trimethyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78697-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanaminium, 4-benzoyl-N,N,N-trimethyl-, chloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078697253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanaminium, 4-benzoyl-N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Benzoyl-N,N,N-trimethylbenzenemethanaminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90888551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (p-benzoylbenzyl)trimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.